molecular formula C16H14F4N2O3S B305813 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B305813
M. Wt: 390.4 g/mol
InChI Key: XLOHNRZPLZLVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 425.4 g/mol.

Mechanism of Action

The mechanism of action of 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide involves inhibition of certain enzymes and receptors in the body. For example, 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has also been found to inhibit the activity of the receptor tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has been found to have several biochemical and physiological effects in the body. For example, 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has been found to reduce the production of gastric acid, which can be beneficial in the treatment of conditions such as gastroesophageal reflux disease (GERD). 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has also been found to exhibit anti-inflammatory and analgesic properties, which can be useful in the treatment of conditions such as rheumatoid arthritis and chronic pain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide in lab experiments is its potent inhibitory activity against several enzymes and receptors, which can be useful in the development of new drugs and materials. However, one of the limitations of using 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide is its relatively high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research involving 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide. One area of research could involve the development of new drugs that target specific enzymes and receptors inhibited by 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide. Another area of research could involve the use of 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide as a catalyst in organic synthesis, which could lead to the development of new materials with unique properties. Additionally, further research could be conducted to explore the potential use of 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide in the treatment of various diseases and conditions.

Synthesis Methods

2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide can be synthesized through several methods, including the reaction of 4-fluorobenzenesulfonyl chloride with N-(4-trifluoromethylphenyl)acetamide in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(4-trifluoromethylphenyl)acetamide in the presence of a catalyst such as copper(I) iodide.

Scientific Research Applications

2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary uses of 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide is in the development of new drugs, as it has been found to exhibit potent inhibitory activity against several enzymes and receptors. 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has also been studied for its potential use as a catalyst in organic synthesis, as well as in the development of new materials such as polymers and nanoparticles.

properties

Product Name

2-[[(4-fluorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C16H14F4N2O3S

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H14F4N2O3S/c1-22(26(24,25)14-8-4-12(17)5-9-14)10-15(23)21-13-6-2-11(3-7-13)16(18,19)20/h2-9H,10H2,1H3,(H,21,23)

InChI Key

XLOHNRZPLZLVJF-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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